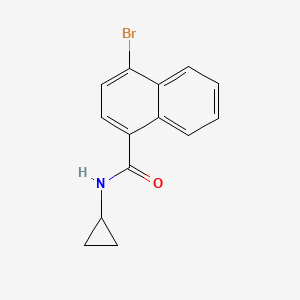

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide

Overview

Description

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide is an organic compound with the molecular formula C14H12BrNO It is a derivative of naphthalene, featuring a bromine atom at the 4-position and a cyclopropyl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide typically involves the following steps:

-

Bromination of Naphthalene: : The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

-

Formation of Naphthalene-1-carboxylic Acid: : The brominated naphthalene is then converted to naphthalene-1-carboxylic acid through a carboxylation reaction. This can be done using carbon dioxide (CO2) under high pressure and temperature in the presence of a suitable catalyst.

-

Amidation Reaction: : The naphthalene-1-carboxylic acid is then reacted with cyclopropylamine to form the desired this compound. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide can undergo various chemical reactions, including:

-

Substitution Reactions: : The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

-

Reduction Reactions: : The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

-

Oxidation Reactions: : The compound can undergo oxidation reactions to form corresponding naphthoquinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation Reactions: Often employ oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Substitution Reactions: Yield substituted naphthalene derivatives with various functional groups replacing the bromine atom.

Reduction Reactions: Produce amine derivatives of the original compound.

Oxidation Reactions: Result in the formation of naphthoquinones or other oxidized products.

Scientific Research Applications

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.

Industry: Utilized in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The cyclopropyl group and the bromine atom can influence the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-N-methylnaphthalene-1-carboxamide: Similar structure but with a methyl group instead of a cyclopropyl group.

4-Bromo-N-ethylnaphthalene-1-carboxamide: Similar structure but with an ethyl group instead of a cyclopropyl group.

4-Bromo-N-propylnaphthalene-1-carboxamide: Similar structure but with a propyl group instead of a cyclopropyl group.

Uniqueness

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can affect the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a cyclopropyl group. These characteristics confer distinct biological activities that are currently under investigation for potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{11}BrN_{2}O, with a molecular weight of approximately 276.15 g/mol. Its structure is characterized by the following features:

- Bromine atom at the 4-position of the naphthalene ring

- Cyclopropyl group attached to the nitrogen atom of the carboxamide functional group

These structural elements are pivotal in influencing the compound's chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions.

- Receptors : It can modulate receptor activity, affecting signaling pathways within cells.

- DNA Interactions : Potential interactions with DNA may lead to alterations in gene expression.

The presence of the bromine atom and the cyclopropyl group enhances its binding affinity and specificity for these targets, which is crucial for its biological efficacy .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cell lines, particularly U937 human myeloid leukemia cells. It does not exhibit cytotoxic effects on normal cells, indicating a potential therapeutic window .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | |

| Anticancer | Inhibition of U937 cell proliferation | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance:

- Synthesis and Evaluation : A study reported a synthesis route involving bromination and subsequent amide formation. The resulting compounds were evaluated for their ability to inhibit cancer cell proliferation, showing promising results against U937 cells without significant toxicity .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the cyclopropyl group or the naphthalene ring can significantly affect biological activity. This highlights the importance of structural optimization in drug design .

- Potential Applications : The compound's unique properties position it as a candidate for developing new therapeutic agents targeting various diseases, including cancer and bacterial infections .

Properties

IUPAC Name |

4-bromo-N-cyclopropylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-13-8-7-12(14(17)16-9-5-6-9)10-3-1-2-4-11(10)13/h1-4,7-9H,5-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVNUWFQCYRPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C3=CC=CC=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742841 | |

| Record name | 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-49-3 | |

| Record name | 1-Naphthalenecarboxamide, 4-bromo-N-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.